molecular formula C11H8BrNO4 B1469152 1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1411513-97-7

1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1469152
CAS No.: 1411513-97-7
M. Wt: 298.09 g/mol
InChI Key: HBNCNEGJMGQNDE-UHFFFAOYSA-N
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Description

The compound “1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains a bromofuran moiety, a pyridine ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromofuran and pyridine rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of delocalized electrons. The carboxylic acid group contains a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The bromine atom in the bromofuran ring could potentially be replaced in a substitution reaction. The carboxylic acid group could undergo reactions typical for this functional group, such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Heterocyclic Derivative Syntheses

A study by Bacchi et al. (2005) explored the catalytic reactions of 4-yn-1-ones, including those similar to the target compound, under oxidative carbonylation conditions. This process yielded various heterocyclic derivatives like tetrahydrofuran, dihydropyridinone, and tetrahydropyridinedione, demonstrating the compound's utility in synthesizing complex heterocycles with potential applications in drug development and material science Bacchi et al., 2005.

Antiprotozoal Agents

Research by Ismail et al. (2004) focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds for antiprotozoal applications. Their study included the synthesis of derivatives through bromination and coupling reactions, highlighting the potential of such compounds in treating protozoal infections. This underscores the importance of the target compound's structural framework in medicinal chemistry Ismail et al., 2004.

Hydrogen Bonding Studies

Dobbin et al. (1993) investigated the hydrogen bonding in derivatives of dihydropyridine, revealing insights into the structural dynamics that could influence the biological activity of these compounds. This research is crucial for understanding how modifications to the dihydropyridine core, similar to our target compound, affect its properties and potential applications in drug design Dobbin et al., 1993.

Cyclization Reactions

Remizov et al. (2019) presented a study on the intramolecular cyclization of a related furan-carboxylate ester, illustrating the synthetic versatility of compounds within this chemical space. Such cyclization reactions are pivotal in creating novel heterocyclic compounds with potential applications across various fields, including pharmaceuticals and organic materials Remizov et al., 2019.

Enantioselective Synthesis

Andzans et al. (2013) explored the enantioselective synthesis of methyl dihydropyridine carboxylates, demonstrating the compound's relevance in chiral chemistry. This work is significant for the development of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for creating drugs with improved efficacy and reduced side effects Andzans et al., 2013.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling of the compound should be done with appropriate safety measures to prevent exposure .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4/c12-9-3-2-8(17-9)6-13-5-7(11(15)16)1-4-10(13)14/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNCNEGJMGQNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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